6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine
Overview
Description
“6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine” is a chemical compound with the molecular formula C33H33N5O3 and a molecular weight of 547.65 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 547.65. Its density is 1.26 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .
Scientific Research Applications
Purine Derivatives in Medicinal Chemistry
Purine motifs are integral to a wide array of pharmaceutically important compounds due to their ubiquity in key biological molecules. The incorporation of benzimidazole, akin to the benzyl ether groups in the compound of interest, at strategic positions on the purine scaffold, such as the C-6 position, has been shown to enhance biological activity and selectivity. These modifications have led to the synthesis of hybrids displaying significant in vitro anticancer activities against diverse tumor cell lines. This suggests potential applications of similar compounds in cancer research and treatment (A. Yimer & A. Fekadu, 2015).
Heterocyclic Amines in Cancer Research
Heterocyclic aromatic amines (HAAs) are known carcinogens, with a body of research dedicated to understanding their formation, biological effects, and mechanisms of action. The compound , containing a purine base, may share similarities with HAAs in terms of its interaction with DNA and potential biological impacts. Studies focusing on HAAs' metabolic pathways, DNA adduct formation, and carcinogenic potential provide a framework for investigating similar compounds' roles in cancer biology and potential therapeutic interventions (P. Vineis & R. Pirastu, 1997).
Implications for Alzheimer's Disease Research
Amyloid imaging in Alzheimer's disease has advanced with the development of specific imaging ligands capable of binding to amyloid deposits in the brain. Compounds structurally related to purines, potentially including the compound of interest, might serve as templates or lead compounds for the development of new imaging agents or therapeutics targeting amyloid pathology in neurodegenerative diseases (A. Nordberg, 2007).
Safety And Hazards
The compound is labeled with the GHS02 symbol, indicating that it is flammable. The hazard statement is H228, which means “Flammable solid”. The precautionary statements are P403, “Store in a well-ventilated place”, and P501c, "Dispose of contents/container to hazardous or special waste collection point, in accordance with local, regional, national and/or international regulation" .
properties
IUPAC Name |
9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29H,1,17-21H2,(H2,34,36,37)/t27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZOWGOYNQDEDC-AWCRTANDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676892 | |
Record name | 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine | |
CAS RN |
204845-95-4 | |
Record name | 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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